2-Ethoxypropanohydrazide
Overview
Description
2-Ethoxypropanohydrazide is a chemical compound with the molecular formula C5H12N2O2. . This compound is known for its promising biological and industrial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Ethoxypropanohydrazide typically involves the reaction of this compound with hydrochloric acid to form this compound hydrochloride . The specific reaction conditions may vary depending on the desired purity and yield of the product.
Industrial Production Methods: Industrial production methods for this compound often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for certain derivatives, while solid-state melt reactions are more efficient for others .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypropanohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aldehydes, ketones, and hydrochloric acid. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with aldehydes or ketones can lead to the formation of hydrazones and Schiff bases .
Scientific Research Applications
2-Ethoxypropanohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: this compound is being explored for its potential therapeutic applications, including its use in drug development and disease treatment.
Industry: The compound’s unique properties make it valuable in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxypropanohydrazide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with enzymes and receptors involved in various biological processes . Further research is needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
2-Ethoxypropanohydrazide can be compared with other similar compounds, such as:
2-Ethoxypropanehydrazide: This compound shares a similar structure but may have different properties and applications.
Hydrazones: These compounds are derived from hydrazides and have diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
2-ethoxypropanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3-9-4(2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLNPELHFWJZSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302725 | |
Record name | 2-Ethoxypropanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-92-5 | |
Record name | 2-Ethoxypropanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxypropanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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